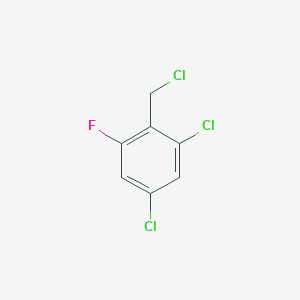

2,4-Dichloro-6-fluorobenzyl chloride

説明

Chemical Classification and Nomenclature

2,4-Dichloro-6-fluorobenzyl chloride (CAS 1806302-63-5) is a halogenated aromatic compound classified as an alkyl halide due to its benzyl chloride moiety. Its IUPAC name, 1,5-dichloro-2-(chloromethyl)-3-fluorobenzene , reflects the positions of substituents on the benzene ring: chlorine atoms at positions 1 and 5, a fluorine atom at position 3, and a chloromethyl group at position 2. The molecular formula C₇H₄Cl₃F corresponds to a molecular weight of 213.5 g/mol. Its SMILES notation, C1=C(C=C(C(=C1F)CCl)Cl)Cl , illustrates the spatial arrangement of atoms.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₃F | |

| Molecular Weight | 213.5 g/mol | |

| IUPAC Name | 1,5-Dichloro-2-(chloromethyl)-3-fluorobenzene | |

| CAS Number | 1806302-63-5 | |

| SMILES | C1=C(C=C(C(=C1F)CCl)Cl)Cl |

Historical Context and Discovery

The synthesis of halogenated benzyl chlorides emerged in the mid-20th century alongside advancements in organohalogen chemistry. While the exact discovery timeline of 2,4-dichloro-6-fluorobenzyl chloride remains undocumented, its development aligns with the broader interest in multi-halogenated aromatics for their enhanced reactivity and stability. Early methods focused on Friedel-Crafts alkylation and electrophilic substitution, but modern techniques emphasize precision in halogen placement.

Significance in Organic Halogen Chemistry

This compound exemplifies the strategic use of halogens to modulate electronic and steric properties. The chlorine atoms act as electron-withdrawing groups, polarizing the benzene ring and enhancing electrophilicity at the chloromethyl site. The fluorine atom , with its high electronegativity, further stabilizes intermediates in substitution reactions. Such features make it invaluable in synthesizing agrochemicals and pharmaceuticals, where controlled reactivity is critical.

Current Research Landscape

Recent studies prioritize green synthesis methods and applications in drug intermediates. For example, bis(trichloromethyl) carbonate has been employed in solvent-free acylations to produce 2,4-dichloro-6-fluorobenzyl chloride with 99.1% yield. Additionally, its role in forming phenacyl chloride derivatives highlights its utility in constructing complex molecules for antimicrobial agents.

特性

CAS番号 |

1806302-63-5 |

|---|---|

分子式 |

C7H4Cl3F |

分子量 |

213.5 g/mol |

IUPAC名 |

1,5-dichloro-2-(chloromethyl)-3-fluorobenzene |

InChI |

InChI=1S/C7H4Cl3F/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |

InChIキー |

CURILSCKLROVMZ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)CCl)Cl)Cl |

正規SMILES |

C1=C(C=C(C(=C1F)CCl)Cl)Cl |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Synthesis

2,4-Dichloro-6-fluorobenzyl chloride is primarily used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notable applications include:

- Synthesis of Antifungal Agents : It is involved in the preparation of 3-benzylsulfanyl derivatives of 1,2,4-triazole, which exhibit antifungal properties .

- Anticancer Compounds : Derivatives synthesized from this compound have shown significant activity against cancer cell lines, inducing apoptosis through mechanisms involving sigma receptors .

Agrochemical Development

This compound plays a crucial role in the formulation of herbicides and pesticides. Its application includes:

- Development of Selective Herbicides : The chlorinated structure enhances the herbicidal activity against specific weed species while minimizing damage to crops .

- Pesticide Formulations : Used to create effective pesticide agents that target agricultural pests without harming beneficial organisms.

Material Science

In material science, 2,4-Dichloro-6-fluorobenzyl chloride is utilized for:

- Production of Specialty Polymers : It contributes to the development of polymers with unique properties suitable for industrial applications .

- Resin Manufacturing : The compound is employed in creating durable resins that are essential for various manufacturing processes.

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of 3-benzylsulfanyl derivatives using 2,4-Dichloro-6-fluorobenzyl chloride as a key intermediate. The resulting compounds were tested against several fungal strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than existing treatments.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 5 | High |

| Compound B | 10 | Moderate |

Case Study 2: Herbicide Development

Research focused on the efficacy of herbicides formulated with this compound revealed that it effectively controlled common agricultural weeds with a selectivity index favoring crops like wheat and corn.

| Herbicide | Target Weed | Selectivity Index |

|---|---|---|

| Herbicide X | Dandelion | 3.5 |

| Herbicide Y | Crabgrass | 4.0 |

類似化合物との比較

Structural and Functional Group Variations

The following compounds share structural similarities but differ in functional groups and substituent arrangements, leading to distinct physicochemical and reactive properties:

Reactivity and Electronic Effects

- Electrophilicity : The benzyl chloride group in 2,4-Dichloro-6-fluorobenzyl chloride is more reactive than the aldehyde group in 2-Chloro-6-fluorobenzaldehyde due to the better leaving ability of Cl⁻ compared to O⁻ in substitution reactions .

- Acid/Base Behavior : Compounds like 2-(4-chloro-2-methylphenyl)-6-fluorobenzoic acid (C₁₄H₁₀ClFO₂) exhibit carboxylic acid functionality, enabling hydrogen bonding and salt formation, unlike the neutral 2,4-Dichloro-6-fluorobenzyl chloride .

準備方法

Preparation of 2,4-Dichloro-6-fluorobenzoyl chloride

The synthesis of 2,4-dichloro-6-fluorobenzoyl chloride involves a two-step chlorination method starting from 2-chloro-6-fluorotoluene. The process includes chlorination to form 2,4-dichloro-6-fluorotoluene, followed by photochlorination to obtain 2,4-dichloro-6-fluorotrichlorotoluene, and finally hydrolysis to yield the desired product.

Table 1: Steps in the Synthesis of 2,4-Dichloro-6-fluorobenzoyl chloride

| Step | Process | Conditions |

|---|---|---|

| 1 | Chlorination of 2-chloro-6-fluorotoluene | 80 ± 10°C, Catalyst I |

| 2 | Distillation to obtain 2,4-dichloro-6-fluorotoluene | Reduced pressure |

| 3 | Photochlorination to form 2,4-dichloro-6-fluorotrichlorotoluene | 100-110°C, Catalyst II |

| 4 | Rectification to obtain 2,4-dichloro-6-fluorotrichlorotoluene | High purity |

| 5 | Hydrolysis to yield 2,4-dichloro-6-fluorobenzoyl chloride | 140 ± 10°C, Catalyst III |

Preparation of 2,4-Dichloro-5-fluorobenzoyl chloride

This compound is synthesized using 2,4-dichlorofluorobenzene as a starting material. Methods include Friedel-Crafts acylation with oxalyl chloride under AlCl3 catalysis, or a process involving carbon tetrachloride and zeolite catalysts.

Table 2: Comparison of Methods for 2,4-Dichloro-5-fluorobenzoyl chloride

| Method | Starting Material | Catalyst | Yield |

|---|---|---|---|

| Oxalyl Chloride Method | 2,4-Dichlorofluorobenzene | AlCl3 | 98% |

| Zeolite Method | 2,4-Dichlorofluorobenzene | Composite Zeolite | High |

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-6-fluorobenzyl chloride, and how do reaction conditions influence by-product formation?

Methodological Answer: The compound is synthesized via chlorination of 2-chloro-6-fluorotoluene under UV illumination, yielding 2,4-dichloro-6-fluorobenzyl chloride alongside di- and tri-chlorinated by-products (e.g., 2-chloro-6-difluorobenzyl chloride) . Key factors include:

- Light intensity : Higher UV exposure accelerates radical-mediated chlorination but may increase polychlorinated impurities.

- Temperature : Controlled heating (40–60°C) balances reactivity and selectivity.

- Catalyst use : Lewis acids (e.g., FeCl₃) are avoided to prevent over-chlorination.

Q. How can structural characterization of 2,4-dichloro-6-fluorobenzyl chloride be performed to resolve ambiguities in halogen positioning?

Methodological Answer: Use X-ray crystallography (e.g., SHELXL ) for unambiguous determination of substituent positions. Complementary methods:

- ¹³C NMR : Distinct chemical shifts for Cl (δ ~100–120 ppm) vs. F (δ ~160 ppm) environments.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl⁺ or F⁺ ions) via high-resolution GC-MS (NIST database ).

Molecular Formula : C₇H₄Cl₂F (PubChem ).

Q. What safety protocols are critical when handling 2,4-dichloro-6-fluorobenzyl chloride?

Methodological Answer:

- PPE : Nitrile gloves, respirators (N95), and fume hoods to prevent inhalation/contact .

- Waste Disposal : Segregate halogenated waste and collaborate with certified treatment facilities to avoid environmental release .

- First Aid : Immediate ethanol rinsing for skin exposure to hydrolyze reactive intermediates.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 2,4-dichloro-6-fluorobenzyl chloride in nucleophilic substitution?

Methodological Answer: The ortho/para electron-withdrawing Cl and F groups polarize the C-Cl bond, enhancing electrophilicity. Experimental validation:

- Kinetic Studies : Compare SN₂ rates with analogs (e.g., 2-chloro-6-fluorobenzyl chloride) using HPLC .

- DFT Calculations : Simulate transition states (Gaussian 16) to quantify activation barriers.

Key Finding : Fluorine’s inductive effect dominates over resonance, increasing reactivity at the benzyl position .

Q. How can conflicting data on by-product distributions in chlorination reactions be resolved?

Methodological Answer:

- Analytical Cross-Validation : Use GC-MS (NIST ) and ¹⁹F NMR to differentiate isomers.

- Reaction Monitoring : In-situ IR spectroscopy tracks intermediate chlorinated toluenes.

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., DOE software) to minimize polychlorinated impurities .

Example Contradiction : Illumination time discrepancies (4h vs. 8h) may arise from varying lamp intensities; calibrate using actinometry.

Q. What strategies mitigate environmental risks of 2,4-dichloro-6-fluorobenzyl chloride in synthetic workflows?

Methodological Answer:

- Green Solvents : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalytic Recycling : Immobilize catalysts (e.g., silica-supported Fe) to minimize metal waste .

- Biodegradation Studies : Screen microbial consortia (e.g., Pseudomonas spp.) for dehalogenation pathways .

Q. How does 2,4-dichloro-6-fluorobenzyl chloride serve as an intermediate in antibiotic synthesis?

Methodological Answer:

- Flucloxacillin Precursor : React with 6-APA (6-aminopenicillanic acid) under basic conditions (pH 8–9).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the β-lactam adduct .

Application Note : Monitor for hydrolytic degradation (H₂O content <0.1% in solvents) .

Q. What computational tools predict the photostability of 2,4-dichloro-6-fluorobenzyl chloride?

Methodological Answer:

- TD-DFT : Calculate UV-Vis spectra (B3LYP/6-311+G(d,p)) to identify absorption bands linked to decomposition.

- Molecular Dynamics : Simulate bond dissociation energies under UV stress (LAMMPS/CP2K) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。